(2R,3S,5S)-2-(((tert-Butyldiphenylsilyl)oxy)methyl)-5-methoxytetrahydrofuran-3-ol
Overview
Description
(2R,3S,5S)-2-(((tert-Butyldiphenylsilyl)oxy)methyl)-5-methoxytetrahydrofuran-3-ol is a complex organic compound that features a tetrahydrofuran ring substituted with a tert-butyldiphenylsilyl group and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S,5S)-2-(((tert-Butyldiphenylsilyl)oxy)methyl)-5-methoxytetrahydrofuran-3-ol typically involves multiple steps, starting from simpler precursors. One common approach is to start with a tetrahydrofuran derivative and introduce the tert-butyldiphenylsilyl group through a silylation reaction. This can be achieved using tert-butyldiphenylsilyl chloride in the presence of a base such as imidazole or pyridine. The methoxy group can be introduced through a methylation reaction using reagents like methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the purification steps would be streamlined to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2R,3S,5S)-2-(((tert-Butyldiphenylsilyl)oxy)methyl)-5-methoxytetrahydrofuran-3-ol can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or PCC (pyridinium chlorochromate).
Reduction: The compound can be reduced to remove the silyl protecting group using reagents like tetrabutylammonium fluoride (TBAF).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide, PCC
Reduction: Tetrabutylammonium fluoride (TBAF)
Substitution: Nucleophiles such as halides or amines
Major Products Formed
Oxidation: Formation of a carbonyl derivative
Reduction: Removal of the silyl protecting group to yield the free alcohol
Substitution: Formation of various substituted derivatives depending on the nucleophile used
Scientific Research Applications
(2R,3S,5S)-2-(((tert-Butyldiphenylsilyl)oxy)methyl)-5-methoxytetrahydrofuran-3-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor to active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2R,3S,5S)-2-(((tert-Butyldiphenylsilyl)oxy)methyl)-5-methoxytetrahydrofuran-3-ol depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, the silyl group can protect reactive sites during chemical reactions, while the methoxy group can participate in hydrogen bonding and other interactions.
Comparison with Similar Compounds
Similar Compounds
(2R,3S,5S)-2-(((tert-Butyldimethylsilyl)oxy)methyl)-5-methoxytetrahydrofuran-3-ol: Similar structure but with dimethyl groups instead of diphenyl groups.
(2R,3S,5S)-2-(((tert-Butylmethoxysilyl)oxy)methyl)-5-methoxytetrahydrofuran-3-ol: Similar structure but with a methoxy group instead of diphenyl groups.
Uniqueness
The presence of the tert-butyldiphenylsilyl group in (2R,3S,5S)-2-(((tert-Butyldiphenylsilyl)oxy)methyl)-5-methoxytetrahydrofuran-3-ol provides unique steric and electronic properties that can influence its reactivity and interactions with other molecules. This makes it a valuable compound for specific synthetic applications where these properties are advantageous.
Properties
IUPAC Name |
(2R,3S,5S)-2-[[tert-butyl(diphenyl)silyl]oxymethyl]-5-methoxyoxolan-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30O4Si/c1-22(2,3)27(17-11-7-5-8-12-17,18-13-9-6-10-14-18)25-16-20-19(23)15-21(24-4)26-20/h5-14,19-21,23H,15-16H2,1-4H3/t19-,20+,21-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEDSCEUXZVLWFU-HBMCJLEFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC3C(CC(O3)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC[C@@H]3[C@H](C[C@H](O3)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30O4Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20550719 | |
Record name | Methyl 5-O-[tert-butyl(diphenyl)silyl]-2-deoxy-alpha-D-erythro-pentofuranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20550719 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
130144-85-3, 130144-86-4 | |
Record name | Methyl 2-deoxy-5-O-[(1,1-dimethylethyl)diphenylsilyl]-α-D-erythro-pentofuranoside | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=130144-85-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 5-O-[tert-butyl(diphenyl)silyl]-2-deoxy-alpha-D-erythro-pentofuranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20550719 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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